Home > Products > Building Blocks P13791 > 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid - 849235-68-3

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Catalog Number: EVT-1687651
CAS Number: 849235-68-3
Molecular Formula: C17H14N4O2
Molecular Weight: 306.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib, also known as 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, is a tyrosine kinase inhibitor widely used in the treatment of leukemia []. It specifically inhibits the activity of tyrosine kinases []. Imatinib has been structurally characterized in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate [].

Compound Description: This compound represents a series of acrylamide derivatives containing a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl group linked to the core 4-(pyridin-3-yl)pyrimidin-2-amine moiety through an acrylamide linker. These compounds exhibit promising anti-cancer activity [].

Relevance: The (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide series shares the central 4-(pyridin-3-yl)pyrimidin-2-amine pharmacophore with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid []. This shared structural feature highlights a common starting point in their design and potential overlaps in their biological targets. The key difference lies in the linker and substituents attached to the core structure.

Compound Description: This compound is a potent protein kinase inhibitor with reported anti-tumor activity []. Various salt forms, including hydrochloride, phosphate, sulfate, mesylate, ethanesulfonate, benzenesulfonate, and p-toluenesulfonate, have been investigated to optimize its physicochemical properties [].

Compound Description: This urea derivative and its monomethyl regioisomer were investigated for their potential biological activities. The synthesis and characterization of these compounds highlight the versatility of the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold in medicinal chemistry [].

Relevance: The 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl)urea and its derivative are structurally analogous to 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, sharing the central 4-(pyridin-3-yl)pyrimidin-2-amine core []. The presence of trifluoromethyl groups in these compounds could influence their pharmacokinetic properties and metabolic stability.

Compound Description: Identified as a potential genotoxic impurity in Osimertinib mesylate, this compound highlights the importance of impurity profiling in drug development []. Its presence in Osimertinib mesylate emphasizes the need for stringent quality control measures to ensure drug safety and efficacy.

Relevance: This compound, while structurally distinct from 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, underscores the significance of the pyrimidine ring system in pharmaceutical research []. Both compounds incorporate a pyrimidine ring as a central structural motif, indicating its relevance in interacting with biological targets.

Compound Description: This compound represents an intermediate in the synthesis of Imatinib []. Understanding the reactivity and properties of this intermediate is crucial for optimizing the synthesis of Imatinib.

Relevance: This compound is structurally very similar to Imatinib and shares the core structure with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid []. It serves as a testament to the exploration of diverse substituents and their impact on the biological and pharmacological profiles of these compounds.

Compound Description: Also known as AN-024, this compound likely exhibits potent inhibitory activity against specific kinases []. Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Relevance: This compound shares the 4-(pyridin-3-yl)pyrimidin-2-amine moiety with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid [], suggesting potential similarities in their biological activities. The presence of the trifluoromethylsulfonyl group could contribute to enhanced binding affinity to the target and improved pharmacokinetic properties.

Compound Description: This series of compounds, particularly derivative 12A, exhibits promising anticancer activity by inducing methuosis, a form of non-apoptotic cell death []. These compounds selectively target cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Relevance: These indole-2-carbohydrazide derivatives share the 4-(pyridin-3-yl)pyrimidin-2-amine pharmacophore with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid []. The incorporation of the indole ring introduces additional structural complexity and could contribute to unique interactions with biological targets, potentially leading to distinct pharmacological profiles.

Overview

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, also known by its IUPAC name 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino)benzoic acid, is a compound that has garnered attention primarily in the pharmaceutical sector due to its potential role as an impurity reference material and its association with kinase inhibitors. This compound is structurally characterized by a benzoic acid moiety linked to a pyrimidine and pyridine ring system, which contributes to its biological activity.

Source and Classification

The compound is classified under the category of kinase inhibitors, specifically as an impurity associated with nilotinib hydrochloride monohydrate, a medication used in the treatment of certain types of cancer, particularly chronic myeloid leukemia. The molecular formula for this compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}, with a molecular weight of approximately 306.32 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can be achieved through several methods. One notable approach involves:

  1. Guanidine Formation: Starting with 3-amino-4-methylbenzoic acid and cyanamide, a guanidine-forming reaction is conducted under acidic conditions (typically using hydrochloric acid) to generate an intermediate compound.
  2. Cyclization Reaction: The intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one in an organic solvent, leading to the formation of the desired compound .

This method is advantageous due to its simplicity and high yield, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is influenced by its functional groups. It can participate in various reactions typical for carboxylic acids and amines, including:

  1. Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  2. Amidation: Forming amides through reaction with amines.
  3. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are critical in modifying the compound for various applications in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid typically involves inhibition of specific kinases that are crucial in cell signaling pathways. By binding to the active sites of these kinases, the compound can disrupt their activity, leading to altered cellular responses that may inhibit tumor growth or proliferation.

In particular, this compound's structural features allow it to interact effectively with targets involved in cancer pathways, making it a candidate for further research in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid include:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents; specific solubility data may depend on purity and preparation methods.

Chemical properties include:

  • Acidic Behavior: Exhibits behavior typical of carboxylic acids.

Relevant data such as melting point or boiling point were not specified in the available resources but are crucial for practical applications .

Applications

Scientific Uses

This compound serves as an important reference material in pharmaceutical testing, particularly in studies related to kinase inhibitors. Its applications include:

  1. Drug Development: Used as a standard for quality control during the synthesis of related pharmaceuticals.
  2. Research: Investigated for its potential therapeutic effects against various cancers due to its kinase inhibitory properties.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways

The synthesis of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid relies on meticulously designed multi-step sequences, with a prominent route featuring a guanidine-mediated pyrimidine ring formation as a pivotal step. A key pathway involves the reaction of 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid hydrochloride with substituted nitriles under acidic conditions. This cyclization step is followed by hydrolytic deprotection of ester intermediates to yield the target carboxylic acid functionality. Critical to achieving high chemical purity (>97%) is the implementation of acid-driven precipitation using concentrated hydrochloric acid. This step effectively isolates the intermediate hydrochloride salt, minimizing impurities before the final hydrolysis. The synthesis necessitates rigorous control over reaction stoichiometry and intermediate purification to prevent carry-over impurities that could complicate downstream applications in active pharmaceutical ingredient (API) synthesis [1] [5]. Alternative pathways explored include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biaryl system linking the pyrimidine and pyridine rings. However, these routes often require intricate protection/deprotection strategies for the aminomethylbenzoic acid moiety to prevent undesired side reactions during coupling, adding complexity to the overall synthesis [5] [6].

Table 1: Key Intermediates and Reaction Conditions in Multi-Step Synthesis

StepKey IntermediateReaction ConditionsPrimary FunctionPurity Control
13-(Hydrazinylmethylideneamino)-4-methylbenzoic acid hydrochlorideGuanidine hydrochloride, HCl, solvent refluxPrecursor for cyclizationRecrystallization (Ethanol/Water)
2Ester-protected pyrimidinylamino intermediateAlcohol solvent (e.g., MeOH, EtOH), acid catalyst (e.g., H₂SO₄)Pyrimidine ring formationAcid precipitation (HCl)
3Target Acid (Crude)Hydrolysis (NaOH/H₂O, then acidification)Ester deprotection & acid formationFiltration & washing (Water, cold alcohol)
Final4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acidRecrystallization (Mixed solvent e.g., DMF/Water)PurificationFinal purity >97% [1] [9]

Catalytic Systems for Pyrimidinyl-Amino Methylation

The introduction of the critical methylene linker (-CH₂-NH-) connecting the benzoic acid core to the pyrimidine ring represents a significant synthetic challenge, addressed through specialized catalytic approaches. A highly effective method employs reductive amination catalysis. This involves the condensation of 4-formylbenzoic acid derivatives (or their protected equivalents) with 4-(pyridin-3-yl)pyrimidin-2-amine, followed by reduction of the resulting imine. Catalysts such as sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid (AcOH) facilitate this reduction under mild conditions (room temperature), achieving moderate yields (10-25%) [3] [7]. While functional group tolerant, this method can suffer from over-alkylation if reaction conditions are not meticulously controlled. Alternative strategies utilize nucleophilic displacement reactions. This approach requires activating the benzoic acid derivative, typically by converting it to a halomethyl compound (e.g., 4-(chloromethyl)benzoyl chloride or ester). Subsequent reaction with the nucleophilic pyrimidinylamine (4-(pyridin-3-yl)pyrimidin-2-amine) necessitates careful optimization. The use of tertiary amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial to scavenge the acid generated during the substitution reaction and prevent protonation of the amine nucleophile, which would quench its reactivity. Solvent choice significantly impacts the reaction rate and product purity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often preferred [3] [5]. Transition metal catalysis, particularly palladium-based systems employed in Buchwald-Hartwig amination, offers potential but faces challenges with the polyheterocyclic nature and potential coordinating groups of the molecules involved. Ligand selection and precise control of temperature and stoichiometry are paramount to avoid dehalogenation or homocoupling side reactions [5].

Solvent and Temperature-Dependent Yield Optimization

Solvent selection profoundly impacts both the reaction kinetics and the final yield of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid synthesis, particularly during the cyclization and coupling steps. For the guanidine-mediated cyclization, protic solvents like ethanol (EtOH), methanol (MeOH), isopropanol (IPA), or n-butanol (n-BuOH) are commonly employed under reflux conditions (typically 70-85°C). These conditions promote solubility of the guanidine salt and facilitate the ring closure. However, higher alcohols like n-BuOH or isoamyl alcohol may offer advantages in minimizing ester transesterification side products compared to methanol. Conversely, the final hydrolysis of the ester intermediate to the carboxylic acid requires aqueous conditions. This is typically performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water/alcohol mixtures (e.g., H₂O/MeOH, H₂O/EtOH) at elevated temperatures (60-80°C), followed by careful acidification (e.g., HCl) to precipitate the product. Precise control of the acidification rate and final pH is critical for obtaining a filterable solid with high purity [1] [5]. Precipitation yield and crystal morphology are highly sensitive to the antisolvent choice during isolation. Adding the reaction mixture to cold water or mixtures like water/IPA often provides superior results compared to direct water addition alone. Temperature control during precipitation is vital; lower temperatures (0-10°C) generally enhance yield but may lead to finer, harder-to-filter particles if not managed correctly. For reductive amination steps, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF are preferred, operating at or near room temperature (20-30°C) to maintain chemoselectivity and minimize imine reduction side products or over-reduction [3] [5] [7].

Table 2: Solvent and Temperature Optimization for Critical Synthetic Steps

Synthetic StepOptimal Solvent SystemsTemperature RangeImpact on Yield/PurityKey Considerations
Pyrimidine CyclizationEtOH, n-BuOH, IPA/H₂O mixtures70-85°C (Reflux)High conversion, moderate ester purity (80-90%)Minimizes transesterification in higher alcohols
Reductive AminationDCM, THF, DMF20-30°C (RT)Moderate yields (10-25%), good chemoselectivityRequires strict moisture control
Ester HydrolysisH₂O/MeOH, H₂O/EtOH60-80°CHigh conversion (>95%)Alkali concentration critical
Acid PrecipitationH₂O, H₂O/IPA, Dilute HCl0-10°CYield: 70-85%, Purity >97% [1] [9]pH control (2-4) & slow addition essential
Final RecrystallizationDMF/H₂O, EtOH/H₂ORT to 5°C coolingRemoves trace impurities, defines crystal formSlow cooling improves crystal size

Role as a Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid serves a critical function as a precursor scaffold in the synthesis of clinically significant Bcr-Abl tyrosine kinase inhibitors (TKIs), most notably nilotinib (Tasigna®). Within the nilotinib manufacturing process, this compound is identified as a specified impurity, designated "Nilotinib Hydrochloride Monohydrate Impurity D" (EP designation). Its structural presence stems from incomplete reactions or specific degradation pathways occurring during the final amide bond formation step involving nilotinib’s core amine intermediate (4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl moiety) and the activated carboxylic acid derivative of the tail fragment [4] [5]. The 4-(aminomethyl)benzamide linker, directly derived from this acid, is a key structural motif designed to confer binding flexibility within the kinase domain. Molecular docking studies indicate that this flexible linker allows the inhibitor molecule to adopt a conformation capable of bypassing the steric hindrance introduced by the "gatekeeper" T315I mutation in Bcr-Abl, a common mechanism of resistance to earlier TKIs like imatinib. The benzoic acid moiety provides the chemical handle (carboxylic acid group) essential for amide coupling with the terminal amine group of the tail fragment (e.g., 4-methylpiperazine in imatinib derivatives or the trifluoromethylated aryl ring system in nilotinib) [4] [7]. The stringent quality control requirements for nilotinib API necessitate highly controlled synthesis and thorough purification of intermediates like 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid. Its level in the final drug substance is closely monitored, typically requiring chromatographic methods (e.g., HPLC using columns like Newcrom R1 with acetonitrile/water/formic acid mobile phases) capable of detecting it at low levels (ppm range) [4] [8]. Beyond nilotinib, this versatile intermediate finds application in the synthesis of novel "switch control" inhibitors (e.g., rebastinib analogs), where the 4-(aminomethyl)benzamide linker is employed to target the switch control pocket of kinases like ABL1, aiming to overcome resistance mutations [5] [7].

Properties

CAS Number

849235-68-3

Product Name

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.